molecular formula C9H9NO B8725103 4-Hydroxy-3-methylphenylacetonitrile

4-Hydroxy-3-methylphenylacetonitrile

Cat. No. B8725103
M. Wt: 147.17 g/mol
InChI Key: PKVGVGHNOSEAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-3-methylphenylacetonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-(4-hydroxy-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4H2,1H3

InChI Key

PKVGVGHNOSEAMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Boron tribromide (1M in dichloromethane, 6.2 mL, 6.2 mmol) was added to a solution of 4-methoxy-3-methylphenylacetonitrile (0.2 g, 1.24 mmol) in dichloromethane (10 mL), cooled to −78° C. The reaction mixture was stirred at this temperature for 1 hour and then at room temperature for 2 hours. The mixture was then re-cooled to −78° C., diluted with sodium hydrogen carbonate solution and allowed to warm to room temperature. The organic layer was separated, washed with brine, dried over sodium sulfate and concentrated in vacuo to afford the title compound as a white solid in 87% yield, 0.16 g. 1H NMR (400 MHz, CDCl3) δ:7.07 (1H, s), 7.00 (1H, d), 6.76 (1H, d), 3.65 (2H, s), 2.25 (3H, s) ppm; LRMS APCI m/z 146 [M−H]−.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

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